molecular formula C14H15NO3 B1368196 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 883546-27-8

1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No. B1368196
M. Wt: 245.27 g/mol
InChI Key: UEHJCAASKQBTHV-UHFFFAOYSA-N
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Description

“1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde” is a chemical substance that has attracted significant attention in various fields. It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular formula of “1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde” is C14H15NO3, and its molecular weight is 245.27 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde” are not detailed in the retrieved sources, similar compounds often undergo Electrophilic Aromatic Substitution .


Physical And Chemical Properties Analysis

The density of “1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde” is 1.1±0.1 g/cm3, and its boiling point is 414.5±30.0 °C at 760 mmHg . The melting point and other specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Pyrrole Alkaloids: A study by Yang et al. (2002) on Zanthoxylum simulans led to the isolation of a pyrrole alkaloid with similar structure. This compound exhibited anti-platelet aggregation activity in vitro (Yang et al., 2002).
  • Aqueous Solubility Aldehyde Synthesis: Wang et al. (2017) synthesized a new aqueous solubility aldehyde as an important intermediate in small molecule anticancer drugs (Wang et al., 2017).
  • Synthesis of Pyrrole Derivatives: Singh et al. (2014) discussed the synthesis of a pyrrole chalcone derivative and its confirmation through spectroscopic analysis (Singh et al., 2014).

Pharmacological Research

  • Antimicrobial Activity: Chandrashekhar et al. (2013) synthesized pyrazole-4-carbaldehyde derivatives with potential antimicrobial activity (Chandrashekhar et al., 2013).
  • Antitumor Compounds: Jia et al. (2015) isolated compounds from Taiwanofungus camphoratus that showed inhibitory effects on tumor cell proliferation (Jia et al., 2015).

Material Science

  • Synthesis of Single Molecule Magnets: Giannopoulos et al. (2014) reported the synthesis of a {Mn(III)25} barrel-like cluster using a similar compound, demonstrating single-molecule magnetic behavior (Giannopoulos et al., 2014).

properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-13-5-2-6-14(10-13)18-9-8-15-7-3-4-12(15)11-16/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHJCAASKQBTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

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